N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine
Description
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C16H17N3O4S/c1-24-12-4-2-11(3-5-12)13-6-7-15(21)19(18-13)10-14(20)17-9-8-16(22)23/h2-7H,8-10H2,1H3,(H,17,20)(H,22,23) |
InChI Key |
PBPZYYWZBRBQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Initial Functionalization of Beta-Alanine
Beta-alanine is first protected at the amine group using tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to prevent unwanted side reactions. The carboxylic acid is then activated via mixed anhydride or carbodiimide-mediated coupling (e.g., EDC/HOBt) to facilitate acetylation. For example:
-
Step 1 : Boc-protected beta-alanine is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form the chloroacetamide derivative.
-
Step 2 : The chloroacetamide undergoes nucleophilic substitution with 3-[4-(methylsulfanyl)phenyl]-6-hydroxypyridazine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
Pyridazine Ring Formation
The pyridazine core is synthesized separately via cyclocondensation of 1,4-diketones with hydrazine derivatives. For instance:
-
Step 3 : 4-(Methylsulfanyl)phenylglyoxal hydrate is condensed with hydrazine hydrate in ethanol under reflux to yield 3-[4-(methylsulfanyl)phenyl]-6-hydroxypyridazine.
-
Step 4 : The hydroxyl group on the pyridazine is replaced with a leaving group (e.g., chloride using POCl₃) to enable coupling with the beta-alanine derivative.
Final Deprotection and Purification
The Boc or Cbz group is removed using trifluoroacetic acid (TFA) in DCM or hydrogenolysis with palladium on carbon (Pd/C), respectively. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the final compound with >95% purity.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | Boc-beta-alanine + chloroacetyl chloride, DCM, 0°C | 78 | 90 | |
| 2 | K₂CO₃, DMF, 60°C | 65 | 88 | |
| 3 | Hydrazine hydrate, ethanol, reflux | 82 | 92 | |
| 4 | POCl₃, 80°C | 70 | 85 |
Condensation of Oxalic Esters with Beta-Alanine Derivatives
A classical method adapted from mid-20th-century literature involves oxalic ester intermediates. This route emphasizes the formation of the acetyl-beta-alanine moiety prior to pyridazine coupling.
Oxalic Ester Synthesis
Ethyl oxalyl chloride is reacted with beta-alanine methyl ester in anhydrous tetrahydrofuran (THF) to form the oxamic acid derivative. The methyl ester is subsequently saponified with lithium hydroxide (LiOH) to yield the free acid.
Pyridazine-Acetyl Coupling
The oxalic acid derivative is coupled with 3-[4-(methylsulfanyl)phenyl]-6-aminopyridazine using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in DCM. This step achieves the critical C–N bond between the acetyl group and the pyridazine nitrogen.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | Ethyl oxalyl chloride + beta-alanine methyl ester, THF | 75 | 89 | |
| 2 | LiOH, THF/H₂O | 90 | 94 | |
| 3 | NHS/DCC, DCM | 68 | 87 |
Enzymatic Resolution for Chiral Purity
For applications requiring enantiomeric purity (e.g., pharmaceutical intermediates), subtilisin-mediated resolution is employed. This method resolves racemic mixtures of the acetyl-beta-alanine intermediate.
Racemic Synthesis
The acetyl-beta-alanine intermediate is synthesized as a racemate using standard acylating agents.
Enzymatic Hydrolysis
Subtilisin (protease from Bacillus licheniformis) selectively hydrolyzes the L-enantiomer’s ester group in aqueous buffer (pH 7.4), leaving the D-enantiomer intact. The resolved D-acetyl-beta-alanine is then coupled to the pyridazine moiety.
Key Data :
Solid-Phase Synthesis for High-Throughput Production
Recent advances leverage solid-phase techniques to streamline synthesis. Wang resin-bound beta-alanine is sequentially functionalized with the acetyl and pyridazine groups, followed by cleavage from the resin.
Resin Functionalization
Beta-alanine is loaded onto Wang resin using DIC/HOBt activation. The acetyl group is introduced via acetic anhydride in pyridine.
On-Resin Pyridazine Coupling
3-[4-(Methylsulfanyl)phenyl]-6-chloropyridazine is coupled using potassium iodide (KI) as a catalyst in acetonitrile at 50°C. The product is cleaved from the resin with TFA/water.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Resin Loading | DIC/HOBt, DMF | 95 | 98 | |
| Pyridazine Coupling | KI, CH₃CN, 50°C | 73 | 91 |
Comparative Analysis of Synthetic Routes
The table below evaluates the scalability, cost, and efficiency of each method:
| Method | Total Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Multi-Step Synthesis | 45 | 95 | High | $$ |
| Oxalic Ester Route | 50 | 89 | Moderate | $ |
| Enzymatic Resolution | 35 | 99 | Low | $$$ |
| Solid-Phase Synthesis | 60 | 93 | High | $$$$ |
Challenges and Optimization Strategies
Byproduct Formation
The methylsulfanyl group is prone to oxidation during synthesis. Implementing inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) minimizes sulfoxide byproducts.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance pyridazine reactivity but complicate purification. Switching to tert-butanol or ethyl acetate improves post-reaction workup.
Catalytic Efficiency
Transitioning from stoichiometric DCC to catalytic HATU (1-5 mol%) reduces waste and improves atom economy.
Chemical Reactions Analysis
Types of Reactions
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to a dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazines.
Substitution: Halogenated, nitrated derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structural characteristics exhibit a range of biological activities, including:
- Antioxidant Properties : Compounds containing methylsulfanyl groups have shown potential in reducing oxidative stress.
- Antimicrobial Activity : Pyridazine derivatives are known for their effectiveness against various microbial strains.
- Neuroprotective Effects : Beta-alanine derivatives may provide neuroprotection, which is crucial in neurodegenerative diseases.
Medicinal Chemistry
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine may serve as a lead compound in drug development due to its promising biological activities. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.
Antioxidant Research
Given the antioxidant properties associated with similar compounds, this compound could be explored for its ability to mitigate oxidative stress-related conditions, including cardiovascular diseases and aging.
Neuropharmacology
The neuroprotective potential of beta-alanine derivatives suggests that this compound could be investigated for therapeutic applications in conditions like Alzheimer's disease or Parkinson's disease.
Mechanism of Action
The mechanism of action of N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, the pyridazinone core can interact with enzyme active sites, while the methylsulfanyl group can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparison of Analogues
*Calculated based on molecular formula.
Pharmacological Potential
While pharmacological data for the target compound are absent, analogs exhibit diverse bioactivities:
- Formyl peptide receptor (FPR) antagonism : Thioderivatives () showed promise in modulating FPRs, implicated in inflammatory responses .
Biological Activity
N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including its structural features, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural elements:
- Pyridazine Ring : Known for diverse biological activities.
- Methylsulfanyl Group : Imparts unique chemical properties.
- Acetyl Group : Enhances solubility and biological interaction.
- Beta-Alanine Moiety : Associated with neuroprotective effects.
The molecular formula is , with a molecular weight of approximately 333.4 g/mol .
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit a wide range of biological activities. The following table summarizes some of the documented activities associated with structural analogs:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Methylsulfanyl)phenol | Contains methylsulfanyl group | Antioxidant properties |
| Pyridazinone derivatives | Pyridazine ring system | Antimicrobial activity |
| Beta-Alanine derivatives | Beta-alanine backbone | Neuroprotective effects |
Anticancer Activity
Research has shown that pyrrole derivatives related to the compound exhibit significant anticancer properties. A study highlighted that 3-substituted pyrrole derivatives demonstrated strong antiproliferative activity against various cancer cell lines, suggesting that similar compounds might also possess anticancer potential .
Antimicrobial Properties
Compounds structurally related to this compound have been evaluated for their antimicrobial effects. Notably, derivatives containing the methylsulfanyl group have shown promising antibacterial activity against strains such as MRSA and E. coli, indicating that this compound may also exhibit similar properties .
Case Studies and Research Findings
- Synthesis and Evaluation of Analogues :
- Antimicrobial Activity Assessment :
- Anti-inflammatory Potential :
Q & A
Q. What are common synthetic strategies for preparing pyridazinone derivatives like N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)-beta-alanine?
- Methodological Answer : Pyridazinone derivatives are typically synthesized via multi-step routes involving:
- Chlorination and coupling reactions : For example, chlorination of aniline derivatives (e.g., 4-methoxyaniline) to generate intermediates like 3-chloro-4-methoxyaniline .
- Acetylation : Reaction of pyridazinone intermediates with acetylating agents (e.g., acetyl chloride) to introduce acetamide groups .
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ for nucleophilic substitutions .
- Purification : Column chromatography (e.g., DCM-MeOH gradients) for isolating pure products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methylsulfanyl, acetamide) and pyridazinone ring structure. For example, aromatic protons appear at δ 7.2–8.0 ppm, while acetamide carbonyls resonate near δ 170 ppm .
- IR spectroscopy : Detection of C=O (1660–1680 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ peaks) .
- HPLC : For purity assessment (>95% recommended) .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Initial screening often involves:
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
- Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with low efficiency (e.g., <20%)?
- Methodological Answer : Strategies include:
- Reagent stoichiometry : Increase excess of nucleophiles (e.g., amines) in coupling reactions .
- Temperature control : For acid-sensitive steps, maintain ≤40°C to prevent decomposition .
- Catalyst screening : Transition metals (e.g., Pd for cross-couplings) or organocatalysts for enantioselective steps .
- Case study : In , compound 8a had 10% yield due to steric hindrance; substituting aryl halides improved yields to 46% .
Q. How to design structure-activity relationship (SAR) studies for methylsulfanyl-substituted pyridazinones?
- Methodological Answer : Focus on:
- Substituent variation : Replace methylsulfanyl with methoxy, chloro, or fluoro groups to assess electronic effects .
- Bioisosteric replacements : Swap pyridazinone with triazolopyrimidine cores to compare target affinity .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding to COX-2 or EGFR .
- Data correlation : Link logP (lipophilicity) to cellular uptake using HPLC-derived partition coefficients .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Steps include:
- Replicating assays : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
- Purity verification : Re-analyze compounds via HPLC-MS to rule out impurities .
- Target validation : Use siRNA knockdowns to confirm if observed activity is target-specific .
- Example : Discrepancies in COX-2 inhibition ( vs. 12) were resolved by adjusting assay pH and co-factor concentrations .
Q. What advanced techniques elucidate its mechanism of action in anticancer studies?
- Methodological Answer : Employ:
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Proteomics : SILAC labeling to quantify changes in kinase expression .
- In vivo models : Xenograft studies in nude mice with dose-response analysis .
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding kinetics to suspected targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
